

physicochemical properties of urea for laboratory use

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An In-depth Technical Guide on the Physicochemical Properties of Urea for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of **urea**, tailored for its application in a laboratory setting. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and practical use.

Core Physicochemical Properties

Urea, with the chemical formula CO(NH₂)₂, is a simple organic compound that holds significant importance in both biological systems and industrial applications.[1][2][3] In the laboratory, its unique properties make it a versatile reagent, particularly as a powerful protein denaturant.[1] [3] Understanding its fundamental physicochemical characteristics is crucial for its proper handling, storage, and application in research.

General Properties

Urea is an odorless, colorless to white crystalline solid.[2][4][5] It is non-flammable and stable under normal laboratory conditions.[1][5][6] However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to caking or hardening if not stored in a dry place.[7][8][9] The pH of a standard 10% aqueous solution is approximately 7.2, making it essentially neutral.[4][7]

Table 1: General Physicochemical Properties of Urea



Property	Value	References	
Chemical Formula	CO(NH ₂) ₂ or CH ₄ N ₂ O	[1][2][4][10]	
Molar Mass	60.06 g/mol	[1][2][4][10]	
Appearance	White, odorless crystalline solid or powder	[1][2][4][5]	
Melting Point	132 - 135 °C (decomposes before boiling)	[1][4][7][11]	
Density	~1.32 g/cm³ (at 20 °C)	[1][2][10][11]	
pH (10% solution)	~7.2	[4][7]	
Crystal Structure	Tetragonal, Space Group P421m	[12][13][14]	

Solubility Profile

Urea's high solubility in water and other polar solvents is a key characteristic, driven by its ability to form extensive hydrogen bonds.[1][10] Its solubility in aqueous solutions is significantly influenced by temperature.[10][15] In contrast, it is poorly soluble or insoluble in nonpolar solvents like chloroform and ether.[4][15]

Table 2: Solubility of **Urea** in Various Solvents

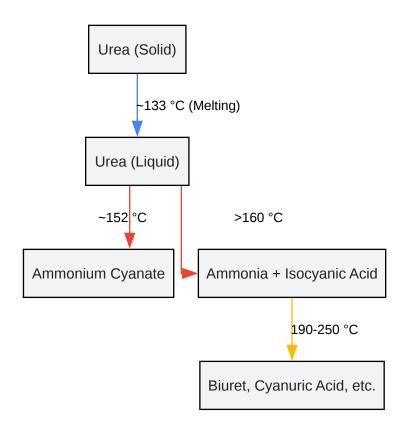


Solvent	Solubility	Temperature (°C)	References
Water	107.9 g / 100 mL	20	[7]
Water	545 g / L	25	[1]
Ethanol	Soluble	Ambient	[7][10][11]
Methanol	Soluble	Ambient	[4][10]
Glycerol	500 g / L (Very Soluble)	Ambient	[7][15]
Dimethyl Sulfoxide (DMSO)	40 g / 100 mL	20-30	[7]
Acetic Acid	Soluble	Ambient	[4][8]
Chloroform	Almost Insoluble	Ambient	[4][8][15]
Ether	Almost Insoluble	Ambient	[4][8][15]

Thermal Stability and Decomposition

Urea decomposes upon heating above its melting point of approximately 133 °C.[4][16] The decomposition is a multi-stage process. Initially, it transforms into ammonium cyanate, and with further heating above 160 °C, it breaks down into ammonia and isocyanic acid.[1][16] These products can undergo further reactions to form compounds like biuret and cyanuric acid at higher temperatures.[16][17]





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Urea Thermal Decomposition Pathway

Experimental Protocols for Laboratory Use

Accurate characterization and quantification of **urea** are essential for reproducible experimental results. The following section details standard methodologies.

Protocol for Quantitative Analysis of Urea (Urease-Berthelot Method)

This is a widely used and specific enzymatic method for determining **urea** concentration in biological fluids and other aqueous samples.[18][19] The protocol involves two main stages: the enzymatic hydrolysis of **urea** by **urea**se, followed by the colorimetric determination of the liberated ammonia via the Berthelot reaction.[1][18]

Principle:



- Enzymatic Reaction: Urease catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂).
- Colorimetric Reaction (Berthelot): In an alkaline medium, ammonia reacts with salicylate and hypochlorite to form a stable blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 600 nm, is directly proportional to the urea concentration in the sample.[18][19]

Methodology:

- Reagent Preparation:
 - Urease Solution: Prepare a solution of urease enzyme in a suitable buffer (e.g., phosphate or Tris buffer, pH ~7.0).
 - Phenol-Nitroprusside Reagent (or Salicylate Reagent): Dissolve phenol (or sodium salicylate) and sodium nitroprusside in deionized water.
 - Alkaline Hypochlorite Reagent: Prepare a solution of sodium hypochlorite and sodium hydroxide in deionized water.
 - Urea Standard: Prepare a stock solution of known concentration using high-purity urea
 (e.g., 100 mg/dL). Create a series of working standards by diluting the stock solution.
- Assay Procedure:
 - Label three sets of test tubes: "Blank," "Standard," and "Sample."
 - To the "Blank" tube, add deionized water. To the "Standard" tubes, add the prepared **urea** standards. To the "Sample" tubes, add the unknown samples (e.g., diluted serum or urine).
 - Add the urease solution to all tubes except the blank.
 - Incubate all tubes at 37°C for 15-20 minutes to allow for complete urea hydrolysis.
 - Following incubation, add the Phenol-Nitroprusside (or Salicylate) reagent to all tubes,
 followed by the Alkaline Hypochlorite reagent. Mix well.





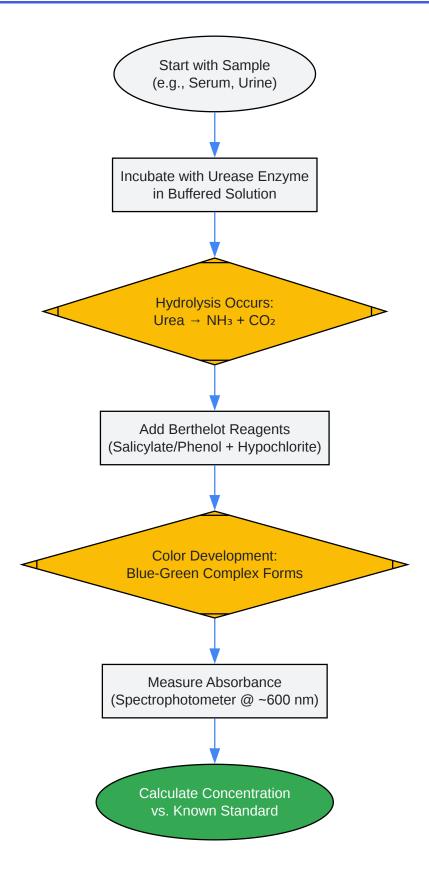


- Incubate at room temperature or 37°C for a further 10-15 minutes to allow for color development.
- Measure the absorbance of all solutions at 600 nm using a spectrophotometer, zeroing the instrument with the reagent blank.

Calculation:

- Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of **urea** in the samples by interpolating their absorbance values on the standard curve.
- Alternatively, for a single standard: Urea Conc. (Sample) = (Absorbance of Sample / Absorbance of Standard) x Conc. of Standard





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Workflow for Urea Quantification



Protocol for Determining Hygroscopicity

This protocol determines the tendency of **urea** to absorb moisture from the air, a critical factor for storage and handling.

Principle: The hygroscopicity is assessed by exposing a known mass of **urea** to a controlled relative humidity (RH) environment and measuring the mass gain due to water absorption over time. The critical relative humidity (CRH) is the RH above which a substance will start to absorb significant amounts of moisture and deliquesce. For pure **urea**, this is around 75%.[20]

Methodology:

- Environment Preparation:
 - Prepare several sealed desiccators or environmental chambers.
 - Create controlled RH environments within each chamber using saturated salt solutions (e.g., NaCl for ~75% RH, KCl for ~85% RH). Place a calibrated hygrometer in each chamber to verify the RH.
- Sample Preparation:
 - Dry a sample of urea in an oven at a low temperature (e.g., 60-70 °C) or under a vacuum to remove any pre-existing moisture.
 - Weigh several empty, shallow weighing dishes (e.g., petri dishes).
 - Place a precisely weighed amount of the dried urea (e.g., 1-2 grams) into each dish,
 spreading it into a thin layer to maximize surface area. Record the initial mass (M initial).
- Exposure and Measurement:
 - Place the prepared dishes into the different controlled RH chambers.
 - At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove each dish from its chamber.
 - Quickly weigh the dish and record the new mass (M_t).



- Return the dish to its respective chamber immediately after weighing.
- Calculation:
 - Calculate the percentage of moisture absorbed at each time point (t) using the formula: %
 Moisture Absorbed = [(M_t M_initial) / M_initial] x 100
 - Plot the % moisture absorbed versus time for each RH level. The RH level at which a sharp and continuous increase in mass is observed indicates the critical relative humidity has been surpassed.

Safety and Handling for Laboratory Use

While **urea** is considered non-hazardous under GHS classifications, prudent laboratory practices should always be followed.[5]

- Handling: Wear standard personal protective equipment (PPE), including safety glasses and gloves. [5][6] Avoid creating dust when handling the solid form. [6]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[21] Keep away from strong oxidizing agents, as violent reactions can occur.[6][22]
- Disposal: Dispose of in accordance with local, state, and federal regulations. It is not typically classified as hazardous waste.[6]

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